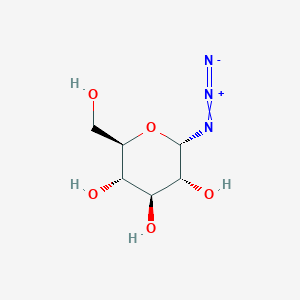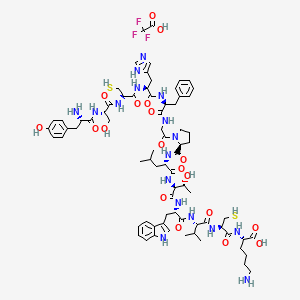
a-D-Glucopyranosylazide
Descripción general
Descripción
Synthesis Analysis
The synthesis of a-D-Glucopyranosylazide involves the stereospecific SN2 conversion of configurationally pure acetobromoglucose (2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide) to the corresponding beta-D-glucopyranosyl azide. This process is a useful exercise in advanced organic undergraduate teaching laboratories. The procedure is safe, suitable for small-scale implementation, and provides firm proof of stereochemical change using [superscript 1]H NMR coupling constants .
Molecular Structure Analysis
The molecular structure of this compound consists of a glucopyranose ring with an azide group attached. The exact arrangement of atoms and bonds can be visualized in 2D and 3D representations .
Aplicaciones Científicas De Investigación
Biotechnology and Molecular Biology
α-D-Glucopyranosylazide derivatives, such as acarbose, are products of bacterial secondary metabolism and have been implemented in diabetes type II therapy. These compounds are produced through large-scale fermentation, using strains derived from Actinoplanes sp. SE50. The study of their physiology, genetics, and enzymology has led to advancements in biotechnological developments, including the production of new metabolites and the engineering of production rates via genetic regulation (Wehmeier & Piepersberg, 2004).
Fluorescence Monitoring and Inhibitor Screening
α-D-Glucopyranosylazide derivatives are essential in developing fluorescence-based sensors for α-glucosidase activity assay and inhibitor screening. For instance, MnO2 nanosheets and carbon dots have been utilized to create ratiometric fluorescent sensors for α-glucosidase, facilitating the discovery of potential drugs (Shi et al., 2019).
Inhibition Kinetics and Mechanistic Insights
α-D-Glucopyranosylazide compounds, like acarbose, have been pivotal in understanding the inhibition kinetics of α-glucosidase. These inhibitors are crucial for treating Type 2 diabetes mellitus, and studies have provided insights into their activity mechanisms, contributing significantly to diabetes research and therapy (Şöhretoğlu et al., 2017).
Endotoxin Response and Therapeutic Applications
Compounds like E5564, derived from α-d-glucopyranosylazide, show promise in antagonizing the toxic effects of endotoxins. They have been studied for their potential in treating diseases caused by endotoxin, marking a significant stride in therapeutic applications beyond diabetes (Mullarkey et al., 2003).
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRDTSABQYNYMP-DVKNGEFBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Methyl [2,2'-bipyridine]-6-carboxylate](/img/structure/B3250509.png)



